5-Hexyl-5-methyl-imidazolidine-2,4-dione 5-Hexyl-5-methyl-imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 5472-88-8
VCID: VC13305500
InChI: InChI=1S/C10H18N2O2/c1-3-4-5-6-7-10(2)8(13)11-9(14)12-10/h3-7H2,1-2H3,(H2,11,12,13,14)
SMILES: CCCCCCC1(C(=O)NC(=O)N1)C
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol

5-Hexyl-5-methyl-imidazolidine-2,4-dione

CAS No.: 5472-88-8

Cat. No.: VC13305500

Molecular Formula: C10H18N2O2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

5-Hexyl-5-methyl-imidazolidine-2,4-dione - 5472-88-8

Specification

CAS No. 5472-88-8
Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
IUPAC Name 5-hexyl-5-methylimidazolidine-2,4-dione
Standard InChI InChI=1S/C10H18N2O2/c1-3-4-5-6-7-10(2)8(13)11-9(14)12-10/h3-7H2,1-2H3,(H2,11,12,13,14)
Standard InChI Key IRPZLZDRELZAHU-UHFFFAOYSA-N
SMILES CCCCCCC1(C(=O)NC(=O)N1)C
Canonical SMILES CCCCCCC1(C(=O)NC(=O)N1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

5-Hexyl-5-methyl-imidazolidine-2,4-dione (CAS: 5336-03-8, 5472-88-8) is a white crystalline solid with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol. Its IUPAC name, 5-hexyl-5-methylimidazolidine-2,4-dione, reflects the substitution pattern on the imidazolidine ring. The compound’s structure features a central five-membered ring with carbonyl groups at positions 2 and 4, while a hexyl (-C₆H₁₃) and methyl (-CH₃) group occupy position 5 (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₈N₂O₂
Molecular Weight198.26 g/mol
CAS Registry Number5336-03-8, 5472-88-8
IUPAC Name5-hexyl-5-methylimidazolidine-2,4-dione
SMILESCCCCCCC1(C(=O)NC(=O)N1)C
SolubilityLow in water; soluble in organic solvents

Structural Analysis

The imidazolidine-dione core adopts a planar conformation due to conjugation between the carbonyl groups and the ring’s nitrogen atoms. X-ray crystallography of analogous compounds reveals that substituents at position 5 influence ring puckering and intermolecular interactions . The hexyl chain introduces hydrophobicity, enhancing lipid membrane permeability, while the methyl group adds steric bulk, potentially affecting binding to biological targets.

Synthesis and Reaction Pathways

Conventional Synthesis

The primary synthesis route involves the reaction of hexylamine with methyl isocyanate under anhydrous conditions. This stepwise process proceeds via nucleophilic attack of the amine on the isocyanate, followed by cyclization to form the imidazolidine ring (Scheme 1). Optimal yields (70–80%) are achieved in inert atmospheres (e.g., nitrogen) at 60–80°C.

Scheme 1: Synthesis of 5-Hexyl-5-methyl-imidazolidine-2,4-dione

  • Hexylamine + Methyl isocyanate → Urea intermediate

  • Cyclization (base-mediated) → Imidazolidine-dione

Reaction Mechanisms

The compound undergoes characteristic reactions of imidazolidine-diones:

  • Oxidation: The α-hydrogens adjacent to carbonyl groups are susceptible to oxidation, forming hydroxyl or ketone derivatives.

  • N-Alkylation: Treatment with alkyl halides in the presence of a base (e.g., NaH) substitutes the ring’s nitrogen atoms, modifying electronic properties .

  • Ring-Opening: Strong nucleophiles (e.g., Grignard reagents) cleave the ring, yielding linear diamides.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related imidazolidine-diones shows melting points between 120–150°C. Thermal decomposition occurs above 250°C, releasing CO and NH₃.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch).

  • ¹H NMR (CDCl₃): δ 1.2–1.4 (m, hexyl chain), δ 1.6 (s, methyl), δ 3.4–3.6 (ring CH₂).

  • ¹³C NMR: δ 175–180 (C=O), δ 50–60 (ring carbons), δ 22–35 (alkyl carbons).

Industrial Applications

Chemical Intermediate

The compound serves as a precursor for:

  • Polyurethane foams: Reacts with diisocyanates to form cross-linked polymers.

  • Ligands for catalysis: Modified derivatives coordinate transition metals (e.g., Pd, Cu) in coupling reactions.

Material Science

Incorporation into liquid crystals enhances thermal stability (ΔT = 50°C) due to rigid ring structure.

Future Directions

While 5-Hexyl-5-methyl-imidazolidine-2,4-dione shows promise, further research is needed to:

  • Elucidate its pharmacokinetics and metabolite profile.

  • Optimize synthesis for industrial-scale production.

  • Validate therapeutic efficacy in vivo.

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